molecular formula C17H12N2O2S B2949382 3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one CAS No. 866897-50-9

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Cat. No. B2949382
CAS RN: 866897-50-9
M. Wt: 308.36
InChI Key: STBCNNBWHZGPPB-UHFFFAOYSA-N
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Description

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many of these derivatives possess promising anticancer activity .


Synthesis Analysis

The synthesis of similar compounds, such as thieno[3,2-d]pyrimidine-7-carbonitriles, involves heating thiophene-2-carboxamides in formic acid . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .


Molecular Structure Analysis

The molecular structure of these compounds is complex and depends on the specific substituents present . The encoded molecular fragments are converted into molecular holograms, which are then used to establish a quantitative relationship model between the molecular hologram and the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . For example, the synthesis of thienopyrimidine-2,4-diones involves heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure and substituents .

Mechanism of Action

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Safety and Hazards

The safety and hazards associated with these compounds would depend on their specific structure and properties. It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The future directions in the research of these compounds could involve exploring their potential as anticancer agents, studying their mechanism of action, and developing novel pyrimidines with higher selectivity as anticancer agents .

properties

CAS RN

866897-50-9

Product Name

3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

Molecular Formula

C17H12N2O2S

Molecular Weight

308.36

IUPAC Name

3-(3-methylphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N2O2S/c1-10-5-4-6-11(9-10)19-16(20)15-14(18-17(19)22)12-7-2-3-8-13(12)21-15/h2-9H,1H3,(H,18,22)

InChI Key

STBCNNBWHZGPPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
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3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
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3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
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3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one
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Reactant of Route 6
3-(3-methylphenyl)-2-sulfanylidene-1H-benzofuro[3,2-d]pyrimidin-4-one

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